![molecular formula C18H26N2O5 B3430751 Benzyl (3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxypiperidine-1-carboxylate CAS No. 859854-67-4](/img/structure/B3430751.png)
Benzyl (3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxypiperidine-1-carboxylate
Overview
Description
Benzyl (3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxypiperidine-1-carboxylate, also known as TBOC-Pip-benzyl, is an organic compound with a wide range of applications in scientific research. It is an amidine-based compound that has been used in a variety of laboratory experiments, including as a reagent for peptide synthesis and as a catalyst for the formation of carbon-carbon bonds. TBOC-Pip-benzyl has also been studied for its potential use in drug development, as well as for its biochemical and physiological effects.
Scientific Research Applications
Synthesis of Bioactive Compounds
Research indicates that natural and synthetic carboxylic acids, including those similar in structure to the benzyl compound , show significant biological activities, such as antioxidant, antimicrobial, and cytotoxic activities. The structure-activity relationships of these compounds suggest that variations in the number of hydroxyl groups and conjugated bonds can influence bioactivity. This insight could be applicable in the development of new therapeutic agents utilizing the benzyl compound as a precursor or structural motif (Godlewska-Żyłkiewicz et al., 2020).
Catalytic and Non-Enzymatic Reactions
The compound has potential applications in catalytic and non-enzymatic kinetic resolution processes, which are pivotal in the synthesis of chiral compounds. These processes are crucial for creating enantiopure compounds, an essential aspect of drug development and synthesis of bioactive molecules. The development of chiral catalysts for asymmetric reactions, where compounds like benzyl (3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxypiperidine-1-carboxylate could play a role, underscores the importance of this research area (Pellissier, 2011).
Environmental and Pharmacological Implications
Further studies delve into the environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants, where similar structural analogs of the benzyl compound might be examined for their environmental impact and potential as antioxidants. This research area is critical for assessing the safety and ecological effects of various compounds used in industrial applications (Liu & Mabury, 2020).
Drug Development and Molecular Design
The modular nature of metal–organic frameworks (MOFs) allows for the incorporation of multiple functional groups, offering a platform for the design of materials with specific applications, including drug delivery and catalysis. The ability to fine-tune the structure and functionality of MOFs by incorporating various functional groups, such as those present in this compound, highlights the potential of these compounds in advanced material science and pharmaceutical applications (Kim et al., 2021).
properties
IUPAC Name |
benzyl (3R,4R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-14-11-20(10-9-15(14)21)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22)/t14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHDMZDTYNCUBC-HUUCEWRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CCC1O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CN(CC[C@H]1O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60705342 | |
Record name | Benzyl (3R,4R)-3-[(tert-butoxycarbonyl)amino]-4-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60705342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
859854-67-4, 1052715-76-0 | |
Record name | rel-Phenylmethyl (3R,4R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxy-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=859854-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl (3R,4R)-3-[(tert-butoxycarbonyl)amino]-4-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60705342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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